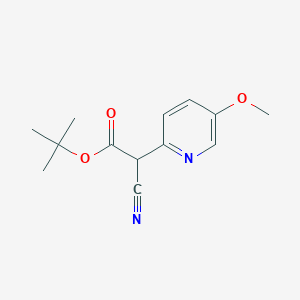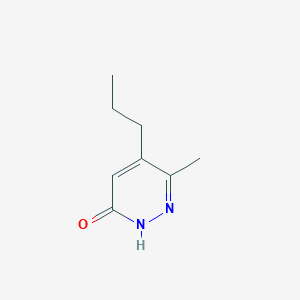
N-(((1H-Purin-6-yl)thio)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((1H-Purin-6-yl)thio)methyl)benzamide is a chemical compound with the molecular formula C13H11N5OS. It is known for its unique structure, which combines a purine moiety with a benzamide group through a sulfanyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1H-Purin-6-yl)thio)methyl)benzamide typically involves the reaction of 6-mercaptopurine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(((1H-Purin-6-yl)thio)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(((1H-Purin-6-yl)thio)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-(((1H-Purin-6-yl)thio)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .
Comparación Con Compuestos Similares
N-(((1H-Purin-6-yl)thio)methyl)benzamide can be compared with other similar compounds, such as:
Azathioprine: A widely used immunosuppressive drug with a similar purine structure.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with anti-cancer properties.
The uniqueness of this compound lies in its specific sulfanyl linkage and benzamide group, which confer distinct chemical and biological properties compared to these similar compounds .
Propiedades
Número CAS |
80693-21-6 |
|---|---|
Fórmula molecular |
C13H11N5OS |
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
N-(7H-purin-6-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C13H11N5OS/c19-12(9-4-2-1-3-5-9)18-8-20-13-10-11(15-6-14-10)16-7-17-13/h1-7H,8H2,(H,18,19)(H,14,15,16,17) |
Clave InChI |
LUAQVBIWUIAIRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate](/img/structure/B8715435.png)




